

Understanding the chemical properties of Nitrofurantoin for research applications

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Compound of Interest

Compound Name: Furantoin

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An In-depth Technical Guide to the Chemical Properties of Nitro**furantoin** for Research Applications

This technical guide provides a comprehensive overview of the chemical and molecular properties of Nitro**furantoin**. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways and workflows to support advanced research and development.

Section 1: Molecular Identity and Physicochemical Characteristics

Nitro**furantoin** is a synthetic nitrofuran derivative antibacterial agent.^[1] Its molecular structure consists of a hydantoin ring linked to a 5-nitrofuran group via an azomethine linkage, which is fundamental to its biological activity.^{[1][2]} It appears as odorless, lemon-yellow to orange-yellow crystals or a fine powder with a bitter aftertaste.^[3]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of Nitro**furantoin**, crucial for its formulation, stability testing, and understanding its behavior in biological systems.

Property	Value	Citations
Molecular Formula	C ₈ H ₆ N ₄ O ₅	[3][4]
Molecular Weight	238.16 g/mol	[1][3][5]
IUPAC Name	1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione	[1][3]
CAS Number	67-20-9	[3][6]
Melting Point	~270–272 °C (decomposes)	[3][7][8]
pKa	7.2	[3][6][7]
LogP (Octanol-Water)	-0.47	[1][3]
Solubility in Water	Very slightly soluble; < 0.1 mg/mL.[3] 19 mg/100 mL (at pH 7).[3]	[3][6]
Solubility in Ethanol	Very slightly soluble;[6] ~15 mg/mL.[9] 51 mg/100 mL (95% ethanol).[3]	[3][6][9]
Solubility in Acetone	510 mg/100 mL	[3]
Solubility in DMSO	~25 mg/mL	[9]
Solubility in DMF	Soluble;[10] ~25 mg/mL.[9] 8000 mg/100 mL.[3]	[3][9][10]

Section 2: Stability and Storage

Nitro**furantoin** exhibits sensitivity to heat, light, and alkaline conditions.[3] It is discolored by alkali and exposure to light and decomposes upon contact with metals other than stainless steel or aluminum.[3][6] As a dry powder, it is stable for at least five years.[6] For extemporaneously compounded oral suspensions, studies have shown that a 10 mg/mL preparation in a 1:1 mixture of Ora-Sweet and Ora-Plus is stable for up to 91 days when stored at either 4°C or 25°C.[11][12] It is recommended to store Nitro**furantoin** in airtight containers, protected from light, at a controlled room temperature between 15°C and 30°C.[10][13]

Section 3: Spectroscopic Properties

Spectroscopic data is essential for the identification and quantification of Nitro**furantoin**.

- UV-Visible Spectroscopy: Nitro**furantoin** exhibits characteristic absorbance maxima that are used for its quantitative analysis.^[14] The λ_{max} values are reported at approximately 268 nm and 363 nm.^[9] In a solvent system of Dimethylformamide and Methanol (70:30), the absorbance is measured at a wavelength of 369.6 nm.^[15] Another method, after reaction with sodium hydroxide to yield a yellow-orange product, shows a maximum absorption at 390 nm.^[16]
- Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The IR and NMR spectra for Nitro**furantoin** have been reported and are used for structural confirmation.^[7]^[14]

Section 4: Mechanism of Action

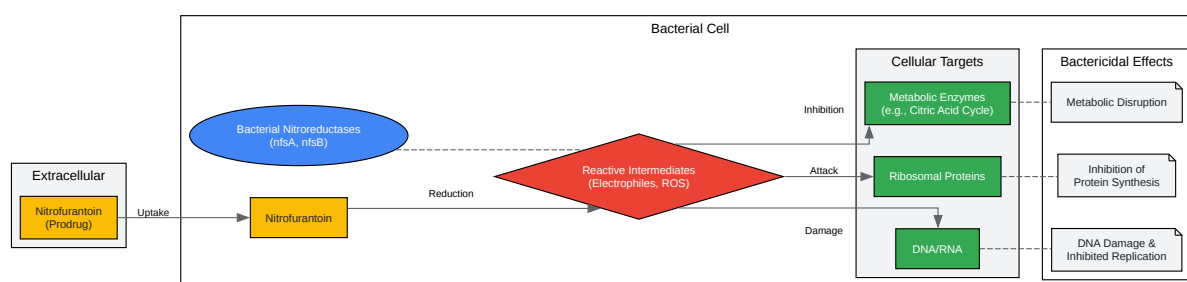
Nitro**furantoin** functions as a prodrug that requires intracellular activation by bacteria.^[17] Its broad-spectrum antibacterial activity is a result of its ability to interfere with multiple crucial cellular processes, a characteristic that likely contributes to the low incidence of acquired bacterial resistance.^[8]^[17]^[18]

The mechanism involves the following steps:

- Uptake and Activation: Nitro**furantoin** is taken up by bacterial cells.
- Enzymatic Reduction: Inside the bacterium, flavoproteins, specifically bacterial nitroreductases (such as NfsA and NfsB), reduce the nitro group of Nitro**furantoin**.^[19]^[20] This process generates a series of highly reactive electrophilic intermediates and reactive oxygen species.^[21]^[22]
- Multi-Target Damage: These reactive intermediates are non-specific and attack multiple targets within the bacterial cell.^[17] This includes:
 - DNA and RNA Damage: The intermediates cause damage to bacterial DNA, leading to strand breakage and inhibition of replication and synthesis.^[8]^[22]

- Inhibition of Protein Synthesis: They attack ribosomal proteins, leading to the complete inhibition of protein synthesis.[21][22]
- Metabolic Pathway Disruption: The drug interferes with essential metabolic pathways, including the citric acid cycle and pyruvate metabolism.[17][19]
- Cell Wall Synthesis Inhibition: There is also evidence of interference with bacterial cell wall synthesis.[22]

This multi-faceted attack makes it difficult for bacteria to develop resistance through a single mutation.[17]



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Caption: Mechanism of action for Nitro**furantoin** within a bacterial cell.

Section 5: Key Experimental Protocols

This section details methodologies for the synthesis, quantification, and efficacy testing of Nitro**furantoin**.

Protocol 1: Chemical Synthesis of Nitrofurantoin

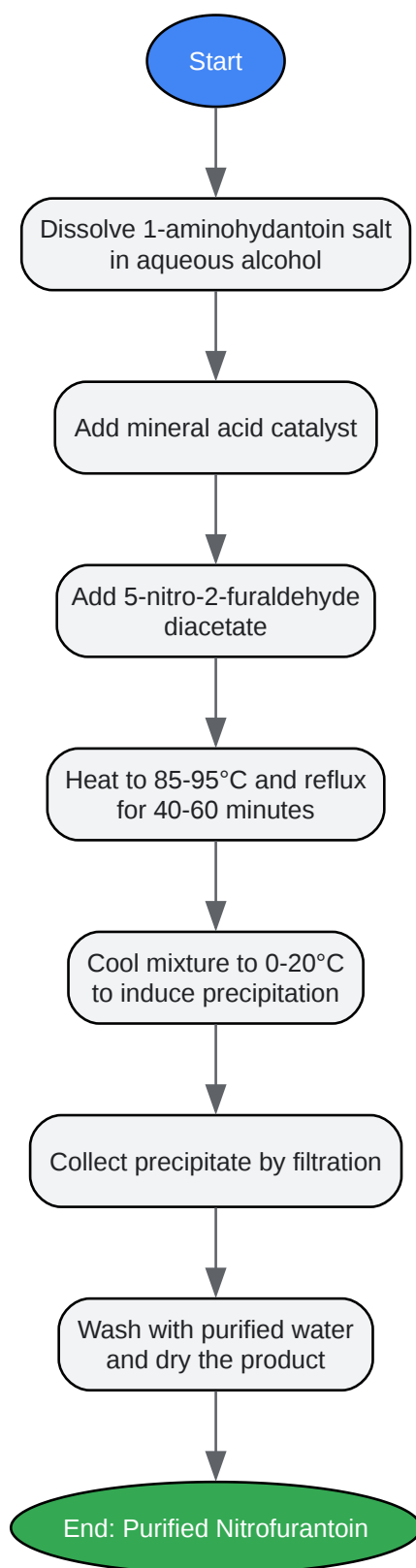
Nitro**furantoin** is synthesized via the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde or its diacetate derivative.[\[2\]](#)[\[23\]](#)

Materials:

- 1-aminohydantoin salt (hydrochloride or sulfate)
- 5-nitro-2-furaldehyde diacetate
- Aqueous alcohol solution (e.g., aqueous ethanol)
- Mineral acid catalyst (e.g., hydrochloric or sulfuric acid)[\[2\]](#)[\[23\]](#)

Methodology:

- **Dissolution:** In a reaction vessel, dissolve the 1-aminohydantoin salt in the aqueous alcohol solution.
- **Catalyst Addition:** Add the mineral acid catalyst to the solution.
- **Precursor Addition:** Add 5-nitro-2-furaldehyde diacetate to the mixture.[\[2\]](#)
- **Condensation Reaction:** Heat the reaction mixture to approximately 85-95°C and maintain reflux with constant stirring for 40-60 minutes to form the azomethine linkage.[\[2\]](#)[\[23\]](#)
- **Precipitation and Isolation:** Cool the reaction mixture to between 0-20°C. The Nitro**furantoin** product will precipitate as yellow crystals.[\[2\]](#)[\[23\]](#)
- **Purification:** Collect the precipitate by filtration. Wash the crystals with purified water until the pH is neutral (6.0-8.0), then dry.[\[2\]](#)[\[23\]](#) Further purification can be achieved by recrystallization.



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Caption: Workflow for the chemical synthesis of Nitro**fur**antoin.

Protocol 2: UV-Vis Spectrophotometric Quantification

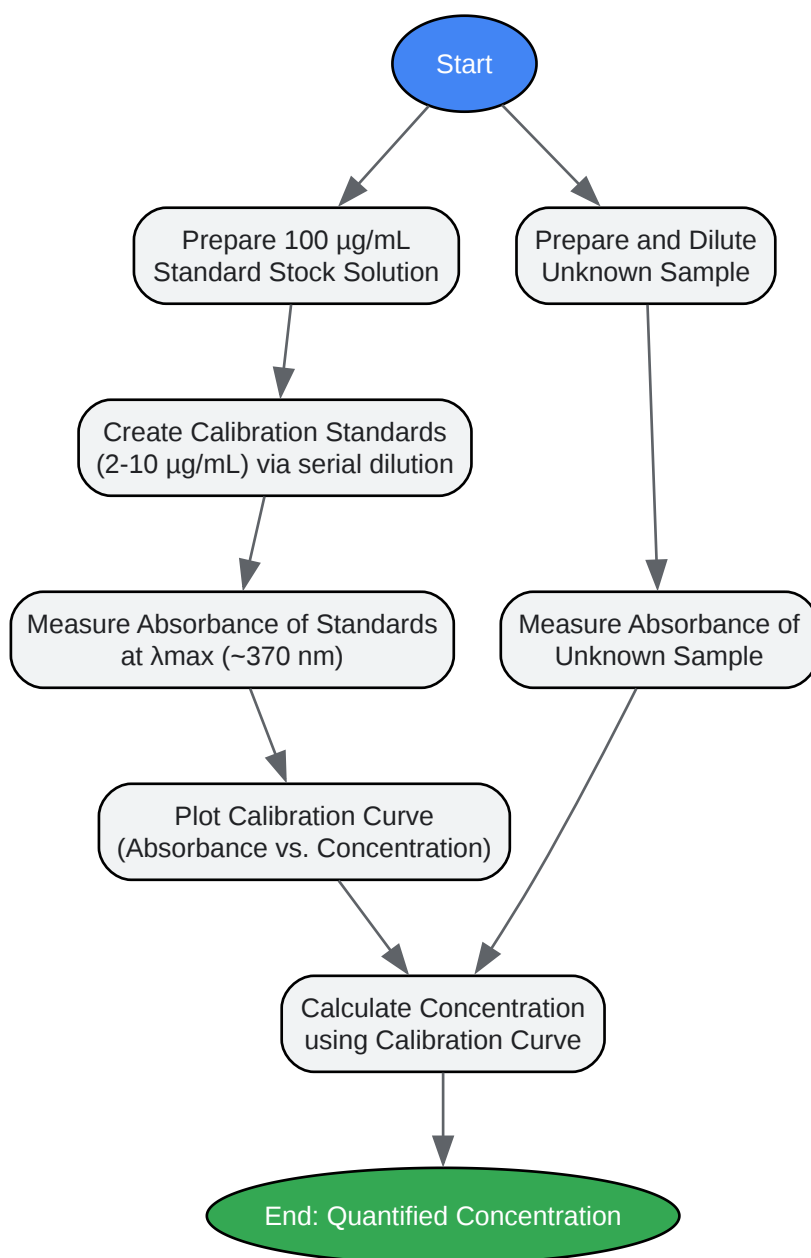
This protocol describes a simple and rapid method for the quantification of Nitro**furantoin** in bulk or pharmaceutical dosage forms using a UV-Visible spectrophotometer.[\[15\]](#)

Materials:

- Nitro**furantoin** standard
- Solvent: Dimethylformamide (DMF) and Methanol (70:30 v/v)[\[15\]](#)
- Volumetric flasks
- UV-Vis Spectrophotometer

Methodology:

- Prepare Standard Stock Solution: Accurately weigh and dissolve a known amount of Nitro**furantoin** standard in the DMF:Methanol solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[\[15\]](#)
- Prepare Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 2-10 µg/mL.[\[15\]](#)
- Measure Absorbance: Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λ_{max}), which is approximately 369.6 nm for this solvent system, using the solvent as a blank.[\[15\]](#)
- Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standards. The curve should be linear and obey Beer's law in the specified concentration range.[\[24\]](#)
- Prepare and Measure Sample: Prepare the unknown sample by dissolving it in the solvent and diluting it to fall within the linear range of the calibration curve. Measure its absorbance at the same λ_{max} .
- Calculate Concentration: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.



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